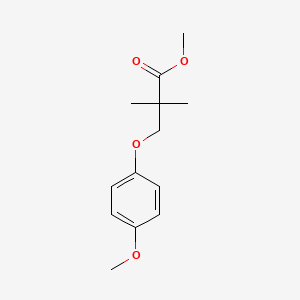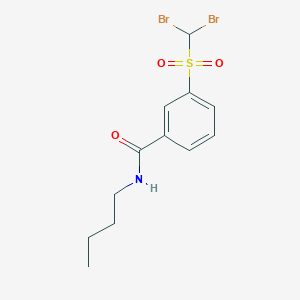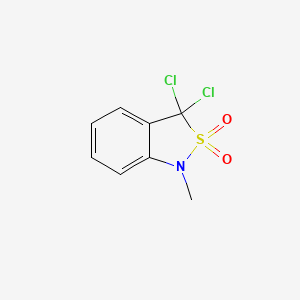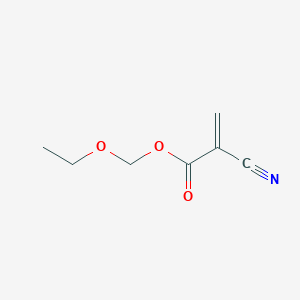
Ethoxymethyl 2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxymethyl 2-cyanoprop-2-enoate is an organic compound belonging to the class of cyanoacrylates. It is characterized by the presence of an ethoxymethyl group attached to a 2-cyanoprop-2-enoate moiety. This compound is known for its rapid polymerization in the presence of moisture, making it a valuable component in various adhesive formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of a base catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of ethoxymethyl 2-cyanoprop-2-enoate involves large-scale condensation reactions followed by purification steps to isolate the compound. The process is optimized to maximize yield and purity, often involving distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethoxymethyl 2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Polymerization: Rapid polymerization in the presence of moisture.
Substitution: Reactions with nucleophiles leading to the substitution of the ethoxymethyl group.
Hydrolysis: Breakdown in the presence of water to form corresponding acids and alcohols.
Common Reagents and Conditions
Polymerization: Initiated by moisture or weak bases.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown.
Major Products Formed
Polymerization: Formation of long-chain polymers.
Substitution: Formation of substituted cyanoacrylates.
Hydrolysis: Formation of corresponding acids and alcohols.
Scientific Research Applications
Ethoxymethyl 2-cyanoprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of bioadhesives for medical applications.
Medicine: Utilized in wound closure and tissue adhesives due to its biocompatibility.
Industry: Applied in the manufacturing of adhesives for various materials such as metals, plastics, and ceramics
Mechanism of Action
The mechanism of action of ethoxymethyl 2-cyanoprop-2-enoate involves rapid polymerization upon exposure to moisture. The compound forms strong covalent bonds with the substrate, leading to the formation of a durable adhesive layer. The molecular targets include hydroxyl and amine groups on the substrate surface, facilitating strong adhesion .
Comparison with Similar Compounds
Ethoxymethyl 2-cyanoprop-2-enoate can be compared with other cyanoacrylates such as:
Ethyl cyanoacrylate: Known for its use in superglues, it has a similar polymerization mechanism but differs in the alkyl group attached to the cyanoacrylate moiety.
Methyl cyanoacrylate: Another common cyanoacrylate with a methyl group, used in various adhesive applications.
Butyl cyanoacrylate: Known for its flexibility and use in medical adhesives.
This compound is unique due to the presence of the ethoxymethyl group, which imparts specific properties such as enhanced adhesion and flexibility compared to other cyanoacrylates .
Properties
CAS No. |
395643-51-3 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
ethoxymethyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C7H9NO3/c1-3-10-5-11-7(9)6(2)4-8/h2-3,5H2,1H3 |
InChI Key |
BBJDTIHWRMMMGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC(=O)C(=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


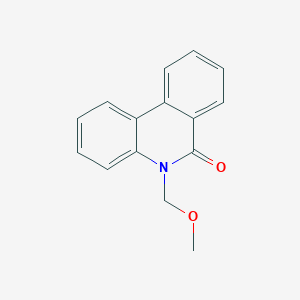
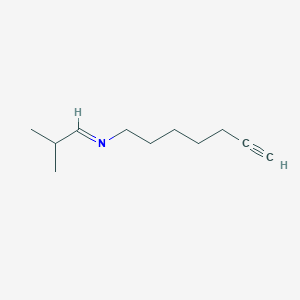

![4-[(Diphenylmethylidene)amino]-N-phenylaniline](/img/structure/B14238109.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
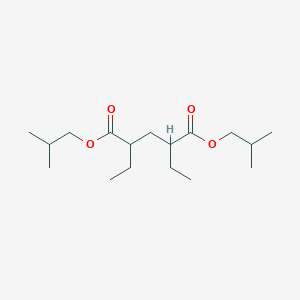
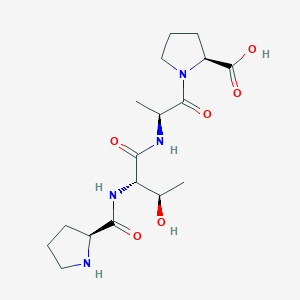
![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)

